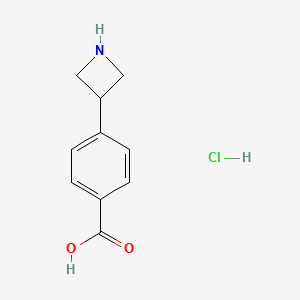

4-(Azetidin-3-yl)benzoic acid;hydrochloride

Beschreibung

4-(Azetidin-3-yl)benzoic acid hydrochloride (CAS: 2098159-96-5) is a benzoic acid derivative featuring a substituted azetidine ring (a four-membered saturated heterocycle with three carbons and one nitrogen) linked via an (E)-vinyl group at the para-position of the aromatic ring. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications . Structurally, the compound is characterized by:

- A benzoic acid moiety providing a carboxylic acid functional group.

- An (E)-configured ethenyl linker (-CH=CH-) bridging the aromatic ring and the azetidine.

- A protonated azetidine nitrogen, stabilized by the hydrochloride counterion.

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVSGOCUHDSQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)benzoic acid;hydrochloride typically involves the reaction of azetidine with benzoic acid under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at elevated temperatures, around 70-80°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Azetidin-3-yl)benzoic acid;hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azetidin-3-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : 4-(Azetidin-3-yl)benzoic acid;hydrochloride serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to explore new synthetic pathways .

Biology

- Biological Activity Studies : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have indicated that compounds derived from this scaffold exhibit significant inhibition of specific enzymes linked to disease pathways .

Medicine

- Drug Development : Research has focused on the compound's role in drug discovery, particularly as a candidate for therapeutic agents targeting various diseases. For instance, its derivatives have been explored as inhibitors of monoacylglycerol lipase (MAGL), which is implicated in pain modulation and inflammation .

Case Study 1: Anticancer Activity

A series of derivatives based on 4-(Azetidin-3-yl)benzoic acid were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Inhibition of Monoacylglycerol Lipase

Research into reversible and irreversible MAGL inhibitors derived from this compound demonstrated promising pharmacological profiles. In particular, specific derivatives were identified as potent candidates for further development in treating pain and inflammation-related disorders .

Data Tables

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine or Azetidinone Rings

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl in ) enhance electrophilicity, influencing reactivity in nucleophilic acyl substitutions.

Physicochemical Properties

| Property | 4-(Azetidin-3-yl)benzoic Acid HCl | 4-(Azetidin-3-yloxy)benzoic Acid HCl | Aplaviroc HCl |

|---|---|---|---|

| Molecular Weight | 239.70 g/mol | 241.68 g/mol | 614.18 g/mol |

| Solubility | High (hydrochloride salt) | Moderate in polar solvents | Low (lipophilic core) |

| Melting Point | Not reported | Not reported | >200°C (decomposes) |

| Synthetic Route | Vinyl coupling + azetidine | Etherification + cyclization | Multi-step spiro synthesis |

Notes:

Biologische Aktivität

4-(Azetidin-3-yl)benzoic acid; hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(Azetidin-3-yl)benzoic acid; hydrochloride is CHClNO, with a molecular weight of approximately 215.66 g/mol. The compound features an azetidine ring linked to a benzoic acid moiety, which is believed to contribute to its biological properties.

The biological activity of 4-(Azetidin-3-yl)benzoic acid; hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.

- Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, potentially inhibiting replication and transcription processes.

Biological Activity Overview

Research indicates that 4-(Azetidin-3-yl)benzoic acid; hydrochloride exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated IC50 values as low as 0.014 µg/mL against Plasmodium falciparum .

- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values in the low micromolar range .

- Neurological Effects : The azetidine structure suggests potential use in treating neurological disorders by acting as an acetylcholinesterase inhibitor .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-(Azetidin-3-yl)benzoic acid; hydrochloride and related compounds:

- Anticancer Studies : A study evaluated various quinoline and piperidine derivatives for their anticancer properties, revealing that certain derivatives exhibited promising results against multiple cancer cell lines .

- Antimicrobial Efficacy : Research on thiazole derivatives indicated that modifications to the benzoic acid structure could enhance antibacterial potency, suggesting a similar approach could be applied to azetidine compounds .

- Pharmacological Applications : A recent study focused on synthesizing novel MAGL inhibitors based on the azetidine scaffold, demonstrating significant pharmacological effects in vitro .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)benzoic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with benzoic acid precursors. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect reactive amines during synthesis . Cyclization reactions under reflux conditions (e.g., using SOCl₂ or CHCl₃) are critical for forming the azetidine ring, as demonstrated in analogous heterocyclic syntheses . Purity optimization requires HPLC purification (≥98% purity) and rigorous drying under vacuum to remove residual solvents .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- HPLC : Primary method for assessing purity (≥98% threshold recommended) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly the azetidine ring’s substitution pattern and benzoic acid linkage.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 288.76 g/mol for related derivatives) .

- Melting Point Analysis : Decomposition near 175–180°C indicates thermal instability, necessitating controlled storage .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Limited toxicity data require stringent precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C to mitigate decomposition .

Advanced Research Questions

Q. How can conflicting data on solubility and stability be systematically addressed?

- Methodological Answer :

- Solubility Profiling : Test in polar (DMSO, water) and nonpolar solvents (DCM, THF). Low aqueous solubility is common; consider salt forms (e.g., sodium or hydrochloride) for improved bioavailability.

- Stability Studies : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures . Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. What strategies improve regioselectivity in functionalizing the azetidine ring?

- Methodological Answer :

- Protecting Groups : Boc or benzyl groups shield reactive amines during coupling reactions .

- Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations, as seen in analogous benzoic acid derivatives .

- Computational Modeling : DFT calculations predict electronic effects on ring substitution, guiding experimental design .

Q. How can low yields in multi-step syntheses be mitigated?

- Methodological Answer :

- Optimize Reaction Conditions : Reflux time, solvent polarity (e.g., DMF vs. THF), and stoichiometry adjustments (e.g., 1.2 eq. of coupling agents) .

- Intermediate Characterization : Isolate and validate intermediates (e.g., tert-butyl esters) via LC-MS to identify bottlenecks .

- Catalyst Screening : Evaluate Pd, Cu, or enzyme catalysts for efficiency in key steps like amide bond formation .

Q. What computational tools are effective for predicting biological activity or reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to assess interactions with biological targets (e.g., kinases or GPCRs) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with activity trends .

- Lattice Energy Calculations : Predict crystal packing for co-crystallization studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Validate under identical conditions (e.g., heating rate in melting point apparatus) .

- Synchrotron XRD : Resolve crystal structure ambiguities, especially for polymorphic forms .

- Cross-Validate Spectra : Compare NMR chemical shifts with PubChem/CAS entries for analogous compounds .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~288.76 g/mol (hydrate form) | |

| Melting Point/Decomposition | 175–180°C | |

| Purity Threshold | ≥98% (HPLC) | |

| Storage Conditions | 2–8°C, desiccated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.